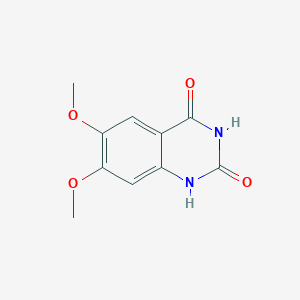

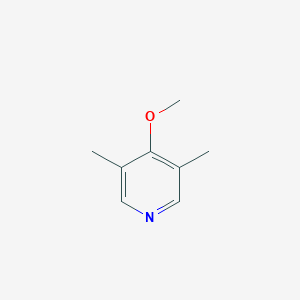

6,7-二甲氧基喹唑啉-2,4(1H,3H)-二酮

描述

The compound 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been studied for its potential as a tyrosine kinase inhibitor, particularly in the context of inhibiting the epidermal growth factor receptor (EGFR). The structure-activity relationship of its analogues indicates a steep curve, with some derivatives showing significantly enhanced inhibitory activity .

Synthesis Analysis

The synthesis of quinazoline derivatives has been explored in various studies. For instance, 6-nitroquinazoline-2,4(1H,3H)-dione was synthesized using a two-step method with good yields, demonstrating the feasibility of synthesizing quinazoline derivatives with specific functional groups . Another study reported the synthesis of 7,8-dihydroquinazolin-5(6H)-ones through the reaction of sym-2-dimethylaminomethylene-1,3-diones with guanidine, showcasing the versatility of quinazoline synthesis . Additionally, 7-alkylamino-2-methylquinoline-5,8-diones were synthesized from 2,5-dimethoxyaniline, further expanding the synthetic methods available for quinazoline derivatives .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been characterized using various spectroscopic techniques. X-ray single crystal diffraction (XRD), IR, and NMR spectroscopy have been employed to determine the structure of 6-nitroquinazoline-2,4(1H,3H)-dione, revealing the presence of hydrogen bonding in the crystal packing . Similarly, the structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline was analyzed, showing that molecules form base-paired N-H...N hydrogen-bonded dimers in the solid state .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. The azo-coupling reaction has been used to produce 2,6-dimethoxycyclohexa-2,5-diene-1,4-dione 1-[2-(quinolin-8-yl)hydrazone], demonstrating the reactivity of the quinazoline ring . Additionally, the Skraup reaction followed by a series of demethylations, oxidative bromination, amination, and debromination has been used to synthesize 7-alkylamino-2-methylquinoline-5,8-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives have been studied to some extent. For example, the pKa value of a hydrazone derivative of quinazoline was determined to be relatively high at 10.0, indicating its basic nature . The solvate formation and hydrogen bonding capabilities of quinazoline derivatives have also been explored, as seen in the methanol solvate of 4-amino-2-chloro-6,7-dimethoxyquinazoline .

科学研究应用

合成和催化

- 合成技术: 使用碳酸铯作为催化剂,高效合成了6,7-二甲氧基喹唑啉-2,4(1H,3H)-二酮,显示了其在普拉唑辛、布那唑辛和多沙唑辛等药物合成中的关键作用(Patil, Tambade, Jagtap, & Bhanage, 2008)。

- 绿色化学应用: 开发了一种无溶剂合成方法,涉及二氧化碳和一种碱性离子液体作为催化剂,突显了其在可持续化学中的应用(Mizuno, Mihara, Nakai, Iwai, & Ito, 2007)。

化学反应和修饰

- 烷基化反应: 研究表明成功烷基化了6,7-二甲氧基喹唑啉-2,4(1H,3H)-二酮,产生了各种二烷基化和单烷基化产物,这对于化学修饰具有重要意义(Reisch, Iding, & Usifoh, 1993; 1994)。

催化剂开发和优化

- 催化剂效率: 研究表明,氨基功能化的MCM-41可作为高效、异相且可回收的催化剂,用于合成各种喹唑啉-2,4(1H,3H)-二酮衍生物,包括6,7-二甲氧基喹唑啉-2,4(1H,3H)-二酮(Nale, Rana, Parida, & Bhanage, 2014)。

新颖衍生物合成

- 衍生物合成: 研究包括合成新颖的喹唑啉衍生物,展示了其多功能性和开发新化合物的潜力(Chioua, Benabdelouahab, Chioua, Martínez‐Álvarez, & Fernández, 2002)。

药物化学应用

- 抗肿瘤剂: 对三唑基和三嗪基喹唑啉二酮的设计、合成和生物评价研究表明这些化合物具有潜在的抗肿瘤活性(Al-Romaizan, Ahmed, & Elfeky, 2019)。

药理学研究

- 在药物合成中的作用: 该化合物已被用于改进奥法唑辛盐酸盐的合成,表明其在药理学研究中的重要性(Song Hong-rui, 2010)。

安全和危害

属性

IUPAC Name |

6,7-dimethoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNQIIMVPSMYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046100 | |

| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

CAS RN |

28888-44-0 | |

| Record name | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28888-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028888440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7867Z125J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in medicinal chemistry?

A1: 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it serves as a key intermediate in producing antihypertensive drugs like Prazosin, Bunazosin, and Doxazosin. [, ] These drugs belong to the quinazoline family and are known for their efficacy in treating hypertension. []

Q2: Are there any studies on the antimicrobial activity of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione derivatives?

A2: Yes, research suggests that 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, when coupled with short alkyl amines, demonstrates potential antimicrobial properties. [, ] Specifically, N,N′-dialkylamine derivatives of the compound exhibited activity against Gram-positive and Gram-negative bacteria, as well as yeasts. [, ] This highlights the potential of this compound as a scaffold for developing novel antimicrobial agents.

Q3: What are the common synthetic routes for producing 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione?

A3: Several methods have been explored for synthesizing 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione:

- From substituted anthranilic acid or its amide: This multi-step approach involves reacting the starting material with sodium cyanate, followed by treatment with either alkali or acid to yield 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. []

- From 2-aminobenzonitriles and carbon dioxide: This environmentally friendly method utilizes a catalyst, such as amine-functionalized MCM-41 [] or cesium carbonate [], to facilitate the reaction in an aqueous medium. This approach offers advantages like high efficiency and catalyst recyclability. []

Q4: Has the structure-activity relationship of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione derivatives been investigated?

A4: While specific structure-activity relationships haven't been extensively outlined in the provided research, certain modifications show promise. For instance, introducing short amine fragments to the 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione core appears to enhance antibacterial and antifungal activity. [, ] This suggests that further exploration of structural modifications could lead to compounds with improved potency and selectivity.

Q5: Are there any reported challenges in synthesizing 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione?

A5: Yes, certain synthetic routes present challenges:

- Impurity formation: Traditional methods for oxidizing vanillin to vaniliic acid, a precursor to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, often lead to contamination with unreacted starting materials or over-oxidized byproducts. []

- Side reactions: Synthesizing 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione from methyl 2-aminoveratrate using sodium cyanate under acidic conditions can yield significant amounts of 3,4-dimethoxyisatoic anhydride as a byproduct. []

- Purification difficulties: Converting 2,4-dichloro-6,7-dimethoxyquinazoline to 4-amino-2-chloro-6,7-dimethoxyquinazoline, an intermediate in alfuzosin hydrochloride synthesis, often necessitates large volumes of anhydrous solvents and prolonged reaction times. Additionally, purifying the resulting product can be challenging, leading to lower yields. [, ]

Q6: What analytical techniques are employed to characterize 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione and its derivatives?

A6: Various techniques are used to characterize 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione and its derivatives:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)